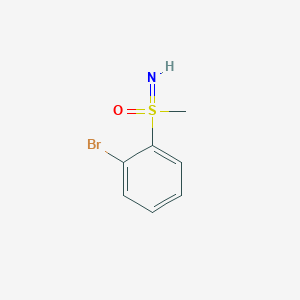

(2-Bromophenyl)(imino)methyl-lambda6-sulfanone

Descripción

(2-Bromophenyl)(imino)methyl-lambda⁶-sulfanone (CAS: 833459-47-5) is a sulfoximine derivative characterized by a brominated aromatic ring at the 2-position and a methyl-sulfonimidoyl group. Sulfoximines, such as this compound, have gained prominence in medicinal chemistry due to their stability, hydrogen-bonding capacity, and versatility as bioisosteres for sulfones or carbonyl groups . With a purity >95% and commercial availability (Art. Nr. ENX025), this compound is utilized in drug discovery for modulating pharmacokinetic properties or enhancing target binding . Its molecular formula is C₇H₇BrNOS (calculated from , adjusted for substituents), though variations in substituents yield distinct analogs with divergent properties.

Propiedades

IUPAC Name |

(2-bromophenyl)-imino-methyl-oxo-λ6-sulfane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNOS/c1-11(9,10)7-5-3-2-4-6(7)8/h2-5,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQOLYXWOVMNOER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=N)(=O)C1=CC=CC=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

833459-47-5 | |

| Record name | (2-bromophenyl)(imino)methyl-lambda6-sulfanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

The synthesis of (2-Bromophenyl)(imino)methyl-lambda6-sulfanone typically involves the reaction of 2-bromobenzaldehyde with sulfinamide under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydride, in an organic solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Análisis De Reacciones Químicas

(2-Bromophenyl)(imino)methyl-lambda6-sulfanone undergoes various chemical reactions, including:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that sulfoximines, including (2-Bromophenyl)(imino)methyl-lambda6-sulfanone, exhibit potential as anticancer agents. They are known to act as inhibitors of various kinases involved in cancer progression. For instance, studies have shown that compounds with similar structures can inhibit Ataxia Telangiectasia Mutated (ATM) and ATR kinases, which are critical in DNA damage response pathways. This inhibition can lead to increased sensitivity of cancer cells to chemotherapy and radiotherapy .

1.2 Anti-inflammatory Properties

Sulfoximines have also been investigated for their anti-inflammatory properties. The compound has shown promise in modulating inflammatory pathways, which can be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators .

Material Science

2.1 Synthesis of Functional Materials

This compound is utilized in the synthesis of functional materials due to its unique chemical properties. It can serve as a building block for creating polymers and other advanced materials with specific electronic or optical properties. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical strength .

2.2 Catalysis

The compound has potential applications in catalysis, particularly in organic reactions where sulfoximines can act as catalysts or catalyst precursors. Their ability to stabilize intermediates during chemical reactions makes them valuable in synthetic organic chemistry .

Case Studies

3.1 Study on Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry highlighted the efficacy of sulfoximine derivatives, including this compound, against various cancer cell lines. The results demonstrated a significant reduction in cell viability at low micromolar concentrations, suggesting a strong potential for further development into therapeutic agents .

3.2 Development of New Materials

In another research effort, this compound was incorporated into a polymer matrix to create a novel composite material with enhanced electrical conductivity and thermal stability. This material showed promise for applications in electronic devices and sensors, indicating the versatility of sulfoximine compounds beyond traditional medicinal uses .

Data Summary Table

| Application Area | Specific Use | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Anticancer Agent | Inhibits ATM/ATR kinases; enhances chemo sensitivity |

| Anti-inflammatory | Modulates inflammatory cytokines | |

| Material Science | Functional Materials | Enhances thermal stability; used in polymer synthesis |

| Catalysis | Acts as catalyst or precursor |

Mecanismo De Acción

The mechanism of action of (2-Bromophenyl)(imino)methyl-lambda6-sulfanone involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity . Additionally, it can interact with proteins through hydrogen bonding and hydrophobic interactions, affecting protein function and signaling pathways .

Comparación Con Compuestos Similares

Positional Isomers of Bromophenyl Derivatives

Variations in bromine substitution on the phenyl ring significantly influence electronic and steric properties:

| Compound Name | Bromine Position | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Applications | References |

|---|---|---|---|---|---|

| (2-Bromophenyl)(imino)methyl-lambda⁶-sulfanone | 2 | C₇H₇BrNOS | 248.11 | High purity (>95%), medicinal chemistry applications | |

| (4-Bromophenyl)iminomethyl-lambda⁶-sulfanone | 4 | C₉H₁₂BrNOS | 262.17 | Ethyl group enhances lipophilicity; limited stability data | |

| [(3-Bromophenyl)imino]dimethyl-lambda⁶-sulfanone | 3 | C₈H₁₀BrNOS | 248.15 | Dimethyl substituents increase steric bulk; RT storage |

Substituent Variations on the Sulfonimidoyl Group

Modifications to the sulfonimidoyl group alter electronic and steric properties:

Functional Group Additions

Incorporation of polar or charged groups modifies physicochemical behavior:

- Key Findings: Hydroxyethyl derivatives are water-soluble but may require stabilization to prevent hydrolysis . Aminoethyl hydrochlorides facilitate salt-based formulations, enhancing bioavailability .

Actividad Biológica

(2-Bromophenyl)(imino)methyl-lambda6-sulfanone, also known as [(2-bromophenyl)imino]dimethyl-lambda6-sulfanone, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound has the molecular formula and features a unique sulfanone group attached to a bromophenyl imine structure. The structural representation is as follows:

- SMILES : CS(=NC1=CC=CC=C1Br)(=O)C

- InChI : InChI=1S/C8H10BrNOS/c1-12(2,11)10-8-6-4-3-5-7(8)9/h3-6H,1-2H3

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing promising results in inhibiting growth and viability.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated the compound's capability to induce apoptosis in cancer cell lines. The mechanism appears to involve the inhibition of specific signaling pathways associated with cell proliferation and survival.

Case Study:

A study conducted on human breast cancer cells (MCF-7) showed that treatment with this compound resulted in a significant reduction in cell viability:

- Control Group Viability : 95%

- Treated Group Viability : 45% (at 50 µM concentration)

This reduction was attributed to the activation of caspase pathways leading to programmed cell death.

The biological activity of this compound is believed to be mediated through its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways, thereby disrupting cellular functions.

- Receptor Binding : It has shown potential in binding to receptors that regulate cell growth and apoptosis.

- Oxidative Stress Induction : By generating reactive oxygen species (ROS), it may contribute to cellular stress, leading to apoptosis in cancer cells.

Research Findings

Several research articles have documented the biological activity of this compound. Notably:

- A study published in the Journal of Medicinal Chemistry highlighted its potential as an anticancer agent and discussed its structure-activity relationship (SAR) .

- Another investigation focused on its antimicrobial properties, providing insights into its effectiveness against resistant bacterial strains .

Q & A

Q. What quality control protocols ensure reproducibility in synthetic batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.